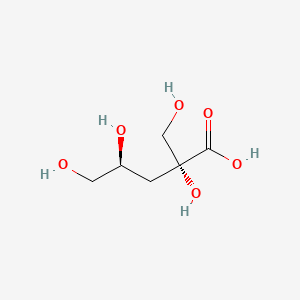
Trichloro(1,4-dichlorobut-2-en-2-yl)silane
概要
説明
Trichloro(1,4-dichlorobut-2-en-2-yl)silane is an organosilicon compound characterized by the presence of silicon, chlorine, and a dichlorobutene moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Trichloro(1,4-dichlorobut-2-en-2-yl)silane typically involves the reaction of 1,4-dichlorobut-2-ene with trichlorosilane. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
1,4-Dichlorobut-2-ene+Trichlorosilane→this compound
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. Catalysts may be used to enhance the reaction rate and yield. The product is then purified through distillation or other separation techniques to remove any impurities.
化学反応の分析
Types of Reactions: Trichloro(1,4-dichlorobut-2-en-2-yl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the dichlorobutene moiety can participate in addition reactions with various reagents.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Hydrogenation Catalysts: For addition reactions involving hydrogen.
Water or Aqueous Solutions: For hydrolysis reactions.
Major Products:
Substituted Silanes: Formed from substitution reactions.
Hydrogenated Products: Resulting from addition reactions.
Silanols and Hydrochloric Acid: From hydrolysis.
科学的研究の応用
Trichloro(1,4-dichlorobut-2-en-2-yl)silane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: Employed in the preparation of silicon-based materials with unique properties.
Biological Studies: Investigated for its potential interactions with biological molecules.
Industrial Applications: Utilized in the production of specialty chemicals and polymers.
作用機序
The mechanism by which Trichloro(1,4-dichlorobut-2-en-2-yl)silane exerts its effects involves the reactivity of the silicon-chlorine bonds and the double bond in the dichlorobutene moiety. These reactive sites allow the compound to participate in various chemical transformations, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
1,4-Dichlorobut-2-ene: A precursor in the synthesis of Trichloro(1,4-dichlorobut-2-en-2-yl)silane.
Trichlorosilane: Another reactant used in the synthesis.
Other Organosilicon Compounds: Such as trimethylsilyl chloride and triethylsilyl chloride.
Uniqueness: this compound is unique due to the presence of both silicon and a dichlorobutene moiety, which imparts distinct reactivity and properties compared to other organosilicon compounds. Its ability to undergo a variety of chemical reactions makes it a valuable compound in research and industrial applications.
特性
IUPAC Name |
trichloro(1,4-dichlorobut-2-en-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Cl5Si/c5-2-1-4(3-6)10(7,8)9/h1H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOIKMGMAVVPPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=C(CCl)[Si](Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697884 | |
| Record name | Trichloro(1,4-dichlorobut-2-en-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1586-88-5 | |
| Record name | Trichloro(1,4-dichlorobut-2-en-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


